molecular formula C14H10BrNO2S B1272943 3-Bromo-1-(phenylsulfonyl)-1H-indole CAS No. 99655-68-2

3-Bromo-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1272943
CAS No.: 99655-68-2
M. Wt: 336.21 g/mol
InChI Key: MXPFKHHDXIJNDX-UHFFFAOYSA-N
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Description

3-Bromo-1-(phenylsulfonyl)-1H-indole: is an organic compound with the molecular formula C14H10BrNO2S It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The compound is characterized by the presence of a bromine atom at the third position and a phenylsulfonyl group at the first position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole typically involves the bromination of 1-(phenylsulfonyl)-1H-indole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the third position of the indole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-1-(phenylsulfonyl)-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. Common reagents for these reactions include organometallic compounds, amines, and thiols.

    Oxidation Reactions: The phenylsulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the phenylsulfonyl group, yielding 3-bromoindole. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives of this compound.

    Reduction: 3-Bromoindole and other reduced indole derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-1-(phenylsulfonyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activity of indole-based compounds and their potential as therapeutic agents.

Medicine: The compound is investigated for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(phenylsulfonyl)-1H-indole is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. The presence of the bromine atom and the phenylsulfonyl group may influence the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the specific pathways and molecular targets involved in the compound’s biological activity.

Comparison with Similar Compounds

    3-Bromo-1-(phenylsulfonyl)-1H-pyrrole: Similar structure with a pyrrole ring instead of an indole ring.

    3-Bromo-1-(phenylsulfonyl)-7-azaindole: Contains an additional nitrogen atom in the indole ring.

    1-(Phenylsulfonyl)-1H-indole: Lacks the bromine atom at the third position.

Uniqueness: 3-Bromo-1-(phenylsulfonyl)-1H-indole is unique due to the combination of the bromine atom and the phenylsulfonyl group on the indole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-bromoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPFKHHDXIJNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379895
Record name 1-(Benzenesulfonyl)-3-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99655-68-2
Record name 1-(Benzenesulfonyl)-3-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-(1-phenylsulfonyl)indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural information available for 2,2′‐(Oxydimethyl­ene)bis­[3‐bromo‐1‐(phenyl­sulfon­yl)‐1H‐indole]?

A1: The provided research abstract [] focuses on the synthesis and characterization of 2,2′‐(Oxydimethyl­ene)bis­[3‐bromo‐1‐(phenyl­sulfon­yl)‐1H‐indole]. The title itself reveals key structural elements:

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